2-Methoxyethyl cyanoacetate (CAS 10258-54-5) is a highly versatile active methylene compound and ester building block primarily procured as a precursor for advanced cyanoacrylate adhesives and specialty copolymers. Structurally distinguished by its ether-ester tail, this compound undergoes Knoevenagel condensations with various aldehydes to yield functionalized monomers, most notably 2-methoxyethyl cyanoacrylate. Unlike simple alkyl cyanoacetates, the inclusion of the methoxyethyl group imparts increased hydrophilicity, significantly lower vapor pressure, and altered polarity [1]. These baseline physicochemical differences are critical for industrial buyers formulating medical-grade tissue adhesives, low-odor consumer glues, and flexible sealants where standard volatile monomers are strictly prohibited due to safety and performance limitations.
Procurement substitution with the cheaper, industry-standard ethyl cyanoacetate (ECA) routinely fails in high-value applications due to severe differences in downstream polymer mechanics and volatility. ECA-derived polymers form highly brittle, glassy networks with a glass transition temperature (Tg) exceeding 160°C, making them entirely unsuitable for flexible substrates or tissue bonding where cracking leads to catastrophic failure [1]. Furthermore, ECA and its derivatives possess high vapor pressures, acting as strong lachrymators and sensory irritants that require stringent ventilation[2]. This high volatility also causes 'blooming'—a defect where vaporized monomer polymerizes on surrounding surfaces, leaving a white residue that ruins the aesthetic and functional integrity of electronic and optical components [1]. 2-Methoxyethyl cyanoacetate eliminates these failure modes by yielding low-odor, non-blooming, and highly elastic polymer networks.
The vapor pressure of the monomer directly dictates its safety profile and cosmetic finish in manufacturing. Ethyl cyanoacrylate (derived from ECA) exhibits a high vapor pressure (approx. 24-41 Pa at 20-25°C), which leads to severe lachrymatory effects and the 'blooming' phenomenon, where vapors deposit as white polymeric frost on adjacent surfaces[2]. In contrast, 2-methoxyethyl cyanoacrylate (derived from 2-methoxyethyl cyanoacetate) possesses a significantly lower vapor pressure, rendering it practically odorless, non-lachrymatory, and entirely free of blooming defects during the curing process [1].
| Evidence Dimension | Vapor pressure and resulting blooming/irritation |
| Target Compound Data | Low vapor pressure; non-lachrymatory, practically odorless, zero blooming |
| Comparator Or Baseline | Ethyl cyanoacetate derivatives (24-41 Pa at 20-25°C; strong lachrymator, severe blooming) |
| Quantified Difference | Complete elimination of vapor-phase polymerization defects (blooming) and sensory irritation |
| Conditions | Ambient curing conditions on non-porous and electronic substrates |
Crucial for procuring precursors for electronics manufacturing and consumer adhesives where ventilation is limited and cosmetic defects (frosting) are unacceptable.
The structural composition of the ester tail fundamentally alters the mechanical properties of the cured polymer. Polymers derived from standard ethyl cyanoacetate form rigid, glassy structures with a glass transition temperature (Tg) greater than 160°C, making them highly susceptible to brittle fracture under mechanical stress [1]. By utilizing 2-methoxyethyl cyanoacetate as the precursor, the resulting ether-ester linkage acts as an internal plasticizer, drastically lowering the Tg and yielding a cured polymer that maintains high elasticity and flexibility without the need for external plasticizing additives [1].
| Evidence Dimension | Polymer brittleness and Glass Transition Temperature (Tg) |
| Target Compound Data | Forms elastic, flexible polymer networks suitable for dynamic stress |
| Comparator Or Baseline | Ethyl cyanoacetate derivatives (Forms brittle, glassy polymers with Tg > 160°C) |
| Quantified Difference | Shift from a rigid, brittle matrix (Tg > 160°C) to a highly flexible, elastic network |
| Conditions | Cured adhesive films subjected to mechanical flexing |
Determines material selection for flexible joint sealants, wearable devices, and medical wound closures where rigid adhesives would crack and fail.
Beyond adhesive applications, 2-methoxyethyl cyanoacetate is a superior building block for synthesizing functionalized phenylcyanoacrylates via Knoevenagel condensation. Research demonstrates that novel ring-substituted 2-methoxyethyl phenylcyanoacrylates readily copolymerize with styrene under free-radical conditions (ABCN initiation at 70°C). Nitrogen elemental analysis confirmed that these monomers incorporate into the styrene backbone at 12.9 to 28.6 mol% without undergoing homopolymerization [1]. This allows for the precise synthesis of isolated 2-methoxyethyl monomer units alternating with short styrene sequences, a level of sequence control difficult to achieve with standard highly reactive acrylates.
| Evidence Dimension | Monomer incorporation in free-radical copolymerization |
| Target Compound Data | 12.9 to 28.6 mol% incorporation into styrene copolymers; no homopolymerization |
| Comparator Or Baseline | Standard reactive acrylates (prone to uncontrolled homopolymerization and compositional drift) |
| Quantified Difference | Enables strict alternating copolymer structures without homopolymer contamination |
| Conditions | Free-radical initiation (ABCN) in solution at 70°C, Styrene/Monomer ratio = 3 (mol) |
Provides polymer chemists with a reliable precursor for designing highly controlled, functionalized specialty thermoplastics and coatings.
Because its downstream polymers are highly flexible and lack the severe sensory irritation associated with standard alkyl cyanoacrylates, 2-methoxyethyl cyanoacetate is the preferred precursor for formulating sutureless wound closures, veterinary adhesives, and internal tissue sealants. The internal plasticization provided by the methoxyethyl group prevents the cured adhesive from cracking under the dynamic movement of skin and tissue [1].
In the manufacturing of camera lenses, displays, and printed circuit boards, vapor deposition (blooming) from standard adhesives ruins optical clarity and electrical contacts. 2-Methoxyethyl cyanoacetate is selected to synthesize low-vapor-pressure adhesives that cure without off-gassing, ensuring zero frosting or white residue on high-value electronic components[1].
For materials science research focused on advanced thermoplastics, 2-methoxyethyl cyanoacetate serves as a reliable Knoevenagel condensation substrate. It yields functionalized phenylcyanoacrylates that undergo highly controlled, alternating free-radical copolymerization with styrene, allowing for the precise tuning of polymer thermal and mechanical properties without the risk of homopolymerization [2].
Irritant